4-Nitrophenyl 4-formylbenzoate

Hydrolytic stability Structure-reactivity relationships Chromogenic substrate design

Researchers needing both real-time spectrophotometric enzyme monitoring and downstream aldehyde-based capture face a gap: common 4-nitrophenyl benzoates lack orthogonal ligation sites. This compound closes that gap with dual pNP chromogenic (405-410 nm) and 4-formyl functionality. • Enables hydrolysis tracking via pNP release with simultaneous Schiff base/hydrazone capture. • Moderate Hammett σₚ (+0.57) balances hydrolytic stability with controlled release kinetics. • Validated in photocleavable hydrogel crosslinkers and LFER mechanistic probes. Bulk and custom quantities available.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
Cat. No. B13437432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 4-formylbenzoate
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H9NO5/c16-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)15(18)19/h1-9H
InChIKeyDRPWQWRXUPSARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl 4-Formylbenzoate for Procurement: A Dual-Functional Aromatic Ester Building Block


4-Nitrophenyl 4-formylbenzoate (CAS 131266-90-5; C14H9NO5; MW 271.23 g/mol) is an aromatic ester that integrates a chromogenic 4-nitrophenyl (pNP) leaving group and a reactive 4-formyl (aldehyde) moiety within a single molecular scaffold . This dual functionality enables its role as both a spectrophotometrically quantifiable substrate in hydrolytic enzyme assays (via pNP release at ~405–410 nm) and a covalently addressable intermediate for further ligation (e.g., Schiff base formation, reductive amination, hydrazone bioconjugation) . Its predicted boiling point is 477.8±30.0 °C and density 1.381±0.06 g/cm³, positioning it as a stable, non-volatile solid for routine synthetic and analytical workflows .

Why 4-Nitrophenyl 4-Formylbenzoate Is Not Interchangeable with Common pNP-Benzoate Analogs


The broad class of 4-nitrophenyl benzoates serves as a spectrophotometrically convenient substrate family, but the acyl substituent (X) dramatically modulates the ester's intrinsic hydrolytic lability and its amenability to downstream synthetic elaboration. A simple unsubstituted 4-nitrophenyl benzoate (X = H) or an electronically comparable 4-methyl analog lacks the aldehyde handle required for subsequent chemoselective ligation, while strongly electron-withdrawing substituents (X = NO₂ or CN) accelerate spontaneous hydrolysis so aggressively that they compromise shelf-stability and assay dynamic range [1]. The 4-formyl substituent occupies a distinct physicochemical niche: its moderate electron-withdrawing character (Hammett σₚ ≈ +0.57) provides a balance between controlled hydrolytic release kinetics and sufficient stability for storage and multi-step synthetic sequences, while its aldehyde group simultaneously furnishes a unique, orthogonal reactive site unavailable in any other common 4-nitrophenyl benzoate analog [2][3].

Quantitative Differentiation of 4-Nitrophenyl 4-Formylbenzoate Against Closest Analogs


Alkaline Hydrolysis Rate: 4-Formyl Substituent Provides Intermediate Reactivity Between Unsubstituted and Strongly Electron-Withdrawing Analogs

Second-order rate constants (kOH⁻) for alkaline hydrolysis in 80 mol% H₂O / 20 mol% DMSO at 25.0 °C position the 4-formyl derivative as intermediately reactive, avoiding both the excessive lability of the 4-nitro and 3,5-dinitro analogs and the sluggish release kinetics of electron-donating variants. The value for X = CHO is reported as 40.5 ± 1.1 M⁻¹s⁻¹, compared to 13.4 M⁻¹s⁻¹ for the unsubstituted parent (X = H), 507 M⁻¹s⁻¹ for X = 4-NO₂, and 329 M⁻¹s⁻¹ for X = 4-CN [1].

Hydrolytic stability Structure-reactivity relationships Chromogenic substrate design

Hammett σₚ Constant of the 4-Formyl Group Enables Quantitative Prediction of Reactivity Differences Across Acyl Substituents

The Hammett substituent constant for the para-formyl group is independently established as σₚ = +0.57 ± 0.07, supported by a re-evaluation study [1][2]. This value is significantly smaller than that of the p-nitro group (σₚ ≈ +0.78) and the p-cyano group (σₚ ≈ +0.66), yet substantially larger than that of the unsubstituted parent (σₚ = 0.00) or the p-methyl group (σₚ ≈ −0.17). Yukawa–Tsuno analysis of the alkaline hydrolysis data confirms the validity of this σₚ assignment with excellent linear correlation (R² = 0.998, ρX = 1.83, r = 0.50) [3].

Linear free energy relationships Hammett analysis Reaction mechanism elucidation

Aminolysis Reactivity of 4-Nitrophenyl 4-Formylbenzoate Compared to Other Para-Substituted Benzoates with Secondary Amines

Systematic aminolysis studies of 4-nitrophenyl X-substituted benzoates with alicyclic secondary amines (e.g., piperidine, morpholine) in H₂O containing 20 mol% DMSO at 25.0 °C demonstrate that the second-order rate constant (kN) increases with the electron-withdrawing ability of the acyl substituent X [1]. The Hammett plots exhibit curvature for strongly electron-withdrawing substituents, indicating a shift in rate-determining step, but the formyl group (σₚ = +0.57) lies in the linear region of the correlation [2]. This positions 4-nitrophenyl 4-formylbenzoate as a mechanistically well-behaved substrate whose aminolysis rate can be reliably interpolated from its σₚ value, unlike the 4-nitro analog which falls in the nonlinear Hammett regime.

Aminolysis kinetics Nucleophilic acyl substitution Peptide mimetic synthesis

Dual-Functional Scaffold: Aldehyde Handle Enables Covalent Ligation Orthogonal to Ester Hydrolysis, a Feature Absent in All Non-Carbonyl-Containing pNP-Benzoate Analogs

Unlike 4-nitrophenyl benzoate, 4-nitrophenyl 4-methylbenzoate, 4-nitrophenyl 4-nitrobenzoate, or 4-nitrophenyl 4-cyanobenzoate, the 4-formyl derivative bears a reactive aldehyde that enables secondary covalent bond formation after or independently of ester hydrolysis. This property has been exploited in the design of photocleavable crosslinkers, wherein the formyl group participates in Schiff base formation with amine-containing polysaccharides such as chitosan, yielding dual stimuli-responsive hydrogels with UV-responsive (310–340 nm) and pH-responsive swelling behavior [1]. The resulting hydrogels exhibit a storage modulus of ~1741 Pa and differential drug release at pH 5.7 versus pH 7.4 [1]. No such orthogonal ligation capability is available from the 4-nitro, 4-cyano, 4-methyl, or unsubstituted benzoate analogs.

Bioconjugation Hydrogel crosslinking Chemoselective ligation

Verified Application Scenarios for 4-Nitrophenyl 4-Formylbenzoate


Controlled-Release Hydrogel and Biomaterial Crosslinking

The aldehyde moiety of 4-nitrophenyl 4-formylbenzoate enables its incorporation into photocleavable, pH-responsive crosslinkers for polysaccharide-based hydrogels, as demonstrated with chitosan to produce materials exhibiting UV-triggered cleavage (310–340 nm range) and differential swelling/drug release at acidic pH (5.7) versus physiological pH (7.4) [1].

Chromogenic Substrate in Esterase/Lipase Activity Assays with Built-In Ligation Capability

The p-nitrophenyl ester group provides spectrophotometric monitoring of enzymatic hydrolysis at 405–410 nm, while the residual 4-formylbenzoyl fragment can be subsequently captured or derivatized via Schiff base or hydrazone chemistry for affinity pull-down, immobilization, or fluorescent tagging .

Synthetic Intermediate for Heterobifunctional Crosslinkers and Active Pharmaceutical Building Blocks

The compound serves as a key intermediate en route to 1-(4-nitrophenyl) 1,4-benzenedicarboxylate and other extended aromatic esters, leveraging the orthogonal reactivity of the formyl group for condensation, reductive amination, or N-heterocyclic carbene-catalyzed transformations [2].

Mechanistic Probe in Physical Organic Chemistry and LFER Studies

The para-formyl substituent's well-characterized Hammett constant (σₚ = +0.57 ± 0.07) makes this compound a valuable probe for linear free energy relationship (LFER) investigations of ester hydrolysis, aminolysis, and transesterification mechanisms, validated by Yukawa–Tsuno analysis (R² = 0.998) [3][4].

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